molecular formula C14H19NO3 B14567778 Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate CAS No. 61838-83-3

Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate

Cat. No.: B14567778
CAS No.: 61838-83-3
M. Wt: 249.30 g/mol
InChI Key: OJBFMIAUWJMZJV-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a carbon-carbon double bond at the α,β position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base, followed by the addition of methyl(phenyl)amine . The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that can interact with biological molecules, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate is unique due to its specific structural features, such as the presence of both methoxy and amino groups conjugated to an α,β-unsaturated ester. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

61838-83-3

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 3-methoxy-2-(N-methylanilino)but-2-enoate

InChI

InChI=1S/C14H19NO3/c1-5-18-14(16)13(11(2)17-4)15(3)12-9-7-6-8-10-12/h6-10H,5H2,1-4H3

InChI Key

OJBFMIAUWJMZJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)OC)N(C)C1=CC=CC=C1

Origin of Product

United States

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